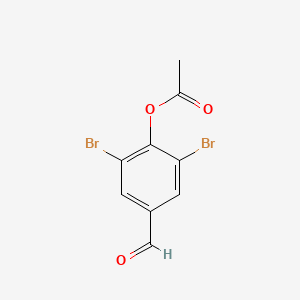

2,6-Dibromo-4-formylphenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromo-4-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPSFDNHNSBNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2,6-Dibromo-4-formylphenyl acetate

Audience: Researchers, scientists, and drug development professionals.

Foreword

In the landscape of synthetic chemistry and drug discovery, the utility of a molecule is intrinsically linked to a deep understanding of its physicochemical properties and reactivity. This guide serves as a comprehensive technical resource for 2,6-Dibromo-4-formylphenyl acetate, offering not just a compilation of data, but a Senior Application Scientist's perspective on its synthesis, characterization, and potential applications. The methodologies outlined are designed to be robust and reproducible, providing a solid foundation for its use in the laboratory.

Part 1: Core Molecular Profile and Physicochemical Properties

2,6-Dibromo-4-formylphenyl acetate is a polysubstituted aromatic compound with a unique combination of functional groups that make it a versatile building block in organic synthesis. The presence of two bromine atoms, a formyl (aldehyde) group, and a phenyl acetate moiety confers a rich and varied reactivity profile. The bromine atoms can serve as leaving groups in nucleophilic aromatic substitution or participate in various cross-coupling reactions. The aldehyde functionality is a gateway to a vast array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The acetate group can be readily hydrolyzed to the corresponding phenol, providing another point for chemical modification.

A thorough understanding of its physicochemical properties is essential for its effective handling, reaction optimization, and purification.

Table 1: Physicochemical Properties of 2,6-Dibromo-4-formylphenyl Acetate

| Property | Value | Notes |

| Molecular Formula | C₁₆H₁₀Br₂O₃ | |

| Molecular Weight | 410.06 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Based on similar structures |

| Melting Point | Not explicitly reported, experimental determination required | |

| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, ethyl acetate, DCM) and poorly soluble in water. | |

| Crystal Structure | Molecules adopt an E conformation about the C=C double bond in a related cinnamoyl derivative. The dihedral angle between the two aromatic rings is 78.0 (7)°. In the crystal, molecules are linked through weak C—H⋯O hydrogen bonds. | [1][2] |

Part 2: Synthesis and Purification: A Practical Workflow

The synthesis of 2,6-Dibromo-4-formylphenyl acetate can be logically achieved from commercially available precursors. A plausible synthetic route involves the bromination of a substituted benzaldehyde followed by esterification.

Proposed Synthetic Workflow

Caption: A potential synthetic route to 2,6-Dibromo-4-formylphenyl acetate.

Detailed Experimental Protocols

Step 1: Bromination of 4-Hydroxybenzaldehyde

This protocol is based on established methods for the bromination of phenolic compounds.

-

Reaction Setup: In a fume hood, dissolve 4-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add a solution of bromine in acetic acid to the reaction mixture, maintaining a low temperature with an ice bath.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the precipitated product is filtered, washed, and dried. Recrystallization can be employed for further purification.

Step 2: Acetylation of 2,6-Dibromo-4-hydroxybenzaldehyde

This step involves the esterification of the phenolic hydroxyl group.

-

Reaction Setup: Dissolve the 2,6-dibromo-4-hydroxybenzaldehyde in a suitable solvent like chloroform.

-

Reagent Addition: Add acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

-

Reaction Conditions: Stir the reaction at room temperature for a few hours.[1]

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with a dilute base solution (e.g., 5% NaOH) and then with water.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization.[1]

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Characterization Workflow

Caption: A comprehensive workflow for the characterization of 2,6-Dibromo-4-formylphenyl acetate.

Expected Analytical Data

Table 2: Predicted Spectroscopic and Chromatographic Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons, aldehyde proton, and acetate methyl protons should be observable with distinct chemical shifts. For example, in similar structures, aldehyde protons appear around 9-10 ppm.[3] |

| ¹³C NMR | Signals corresponding to the carbonyl carbons of the aldehyde and ester, aromatic carbons, and the acetate methyl carbon are expected. Carbonyl signals typically appear downfield (>160 ppm).[3][4] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a dibrominated species. |

| HPLC | A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions. |

Detailed Characterization Protocols

-

NMR Spectroscopy: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.[5]

-

Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an appropriate ionization technique (e.g., ESI or EI).

-

HPLC: Develop a suitable method, likely using a reverse-phase column with a mobile phase gradient of water and acetonitrile or methanol.

Part 4: Reactivity Profile and Synthetic Applications

The reactivity of 2,6-Dibromo-4-formylphenyl acetate is governed by its three key functional groups, making it a valuable intermediate in multi-step syntheses.

Key Reaction Pathways

Caption: Major reaction pathways available to 2,6-Dibromo-4-formylphenyl acetate.

The aldehyde can be used to build complex side chains, while the bromine atoms allow for the introduction of various aryl or alkyl groups through well-established cross-coupling methodologies. Hydrolysis of the acetate reveals a phenol, which can undergo a different set of reactions, such as etherification or conversion to a triflate for further coupling.

Part 5: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of the researcher and the integrity of the compound.

Safety and Handling Guidelines

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

-

Ventilation: Use this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[7][8][9]

-

Contact Avoidance: Avoid contact with skin and eyes.[6][9] In case of contact, rinse thoroughly with water.[6]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6][9]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[6]

Storage Recommendations

-

Container: Keep the container tightly closed when not in use.[8][9]

-

Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and hot surfaces.[7][8][9]

-

Incompatibilities: Avoid storage with strong oxidizing agents.[6]

Disposal

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6][7]

References

- Suresh Kumar, C., et al. (2012). 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2873.

- Fisher Scientific. (2025).

- ChemScene. (n.d.).

- The Perfumers Apprentice. (2025).

- TCI Chemicals. (2025).

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Cole-Parmer. (2005).

- University of Southampton. (n.d.). Supplemental Chemical Synthesis.

- The Royal Society of Chemistry. (n.d.).

- PubMed. (2012).

- The Royal Society of Chemistry. (n.d.).

- Biological Magnetic Resonance Bank. (n.d.). BMRB Entry 4426.

- ACG Publications. (n.d.).

- Khanra, R., et al. (2020). Reactivity of 2-formylphenylacetate 9a in the presence of 2-aminobenzylamine 17. Organic & Biomolecular Chemistry, 18(43), 8829-8838.

- Chemsrc. (2025). 2,6-dibromo-4-phenyl-phenol | CAS#:4400-05-9.

- Supporting Information. (n.d.).

- Eurofins. (n.d.). Direct Peptide Reactivity Assay (DPRA).

- U.S. Environmental Protection Agency. (2025).

- Agarwal, J. M. (2017). Synthesis and biocidal screening of Bromo-Substituted 4-biphenyl acetamides derivatives. International Journal of Scientific Research and Management, 5(8).

- TCI Chemicals. (n.d.).

Sources

- 1. 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Profile: 2,6-Dibromo-4-formylphenyl acetate

The following technical guide provides an in-depth analysis of 2,6-Dibromo-4-formylphenyl acetate , a tri-functionalized aromatic scaffold used in advanced organic synthesis and medicinal chemistry.

CAS Number: 74849-10-8[1][2][3][4][5]

Document Control:

-

Type: Technical Whitepaper / Synthesis Guide

-

Audience: Medicinal Chemists, Process Development Scientists

-

Focus: Structural Identity, Synthesis Protocol, and Orthogonal Reactivity

Executive Summary: The Tri-Functional Scaffold

2,6-Dibromo-4-formylphenyl acetate (also known as 4-acetoxy-3,5-dibromobenzaldehyde ) represents a high-value intermediate in drug discovery. Its utility stems from its orthogonal reactivity : it possesses three distinct reactive handles that can be manipulated independently, allowing for the rapid construction of complex molecular architectures (e.g., proteolysis targeting chimeras (PROTACs) or enzyme inhibitors).

-

Electrophilic Aldehyde (-CHO): Ready for Schiff base formation, reductive amination, or oxidation.

-

Aryl Bromides (-Br, x2): Prime sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Phenolic Acetate (-OAc): A masked phenol that serves as a robust protecting group, cleavable under mild basic conditions to regenerate the nucleophilic hydroxyl group.

Chemical Identity & Physicochemical Properties[6][7][8][9][10][11][12][13]

| Property | Data |

| CAS Number | 74849-10-8 |

| IUPAC Name | (2,6-dibromo-4-formylphenyl) acetate |

| Synonyms | 4-Acetoxy-3,5-dibromobenzaldehyde; Acetic acid 2,6-dibromo-4-formylphenyl ester |

| Molecular Formula | |

| Molecular Weight | 321.95 g/mol |

| SMILES | CC(=O)OC1=C(Br)C=C(C=O)C=C1Br |

| InChI Key | Derived from structure (Analogous to 3,5-dibromo-4-hydroxybenzaldehyde variants) |

| Appearance | Off-white to pale yellow crystalline solid (typically) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water |

Synthesis Protocol: Acetylation of 3,5-Dibromo-4-hydroxybenzaldehyde

Since this compound is a derivative of the widely available 3,5-dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) , the most robust route for generation is a standard acetylation. The following protocol is designed for high yield and purity without chromatographic purification.

Reagents & Materials

-

Precursor: 3,5-Dibromo-4-hydroxybenzaldehyde (1.0 eq)

-

Acylating Agent: Acetic Anhydride (

) (1.5 - 2.0 eq) -

Catalyst/Base: Pyridine (1.0 - 1.2 eq) OR Sodium Acetate (anhydrous)

-

Solvent: Dichloromethane (DCM) or Toluene (for scale-up)

Step-by-Step Methodology

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromo-4-hydroxybenzaldehyde in DCM (approx. 5-10 mL per gram of substrate).

-

Addition: Add Pyridine (1.1 eq) slowly to the stirring solution. The mixture may darken slightly.

-

Acetylation: Cool the mixture to 0°C in an ice bath. Dropwise add Acetic Anhydride (1.5 eq) to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.

-

Validation: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting phenol (

) should disappear, replaced by the less polar ester (

-

-

Quench & Workup:

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Extract with DCM (2 x 30 mL).

-

Wash the organic layer with 1M HCl (to remove pyridine), followed by Sat.

(to remove excess acetic acid), and finally Brine .

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude solid is typically pure enough (>95%). If necessary, recrystallize from Ethanol/Hexane.

Visualizing the Synthesis Pathway

Figure 1: Synthetic pathway converting the phenolic precursor to the target acetate ester.

Reactivity Profile & Applications in Drug Development

The power of CAS 74849-10-8 lies in its ability to undergo chemoselective transformations . Researchers can target specific functional groups without affecting others, provided the correct order of operations is followed.

A. Orthogonal Reactivity Logic

-

The Aldehyde (C-4): Most electrophilic. Reacts with amines (reductive amination) or ylides (Wittig) first under neutral/mildly acidic conditions.

-

The Aryl Bromides (C-2, C-6): Require metal catalysis (Pd, Cu). Stable to standard nucleophiles used on the aldehyde.

-

The Acetate (C-1): Base-labile. Must be preserved by avoiding strong alkoxides or hydroxides until deprotection is desired.

B. Application Workflows

Scenario 1: Linker Synthesis (Schiff Base Formation)

-

Goal: Attach the scaffold to an amine-bearing pharmacophore.

-

Protocol: React CAS 74849-10-8 with Primary Amine (

) in Methanol with catalytic acetic acid. -

Outcome: Formation of Imine (Schiff Base).[1] The Bromines and Acetate remain intact.

Scenario 2: Scaffold Extension (Suzuki Coupling)

-

Goal: Add aryl groups to positions 2 and 6.

-

Protocol: React with Aryl Boronic Acid,

, and mild base (e.g., -

Critical Note: Strong bases (NaOH) will hydrolyze the acetate. Use anhydrous conditions or weak bases.

Visualizing the Reactivity Logic

Figure 2: Orthogonal reactivity map demonstrating the three distinct chemical handles available for modification.

Safety & Handling (E-E-A-T)

While specific toxicological data for this ester is limited, it should be handled with the same rigor as its precursor (3,5-dibromo-4-hydroxybenzaldehyde) and related benzyl halides.

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Always manipulate in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (

or

-

References

-

LookChem. (n.d.). 2,6-Dibromo-4-formylphenyl acetate Product Details (CAS 74849-10-8).[2][3][4][5] Retrieved from

-

Fluorochem / CNReagent. (n.d.). 2,6-dibromo-4-formylphenyl acetate Catalog Entry. Retrieved from

-

BLD Pharm. (n.d.). Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate and related derivatives. (Cross-reference for CAS 74849-10-8 identification).[2][3][5] Retrieved from

-

PubChem. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde (Precursor CAS 2973-77-5).[6][7][8] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for 3,5-Dibromo-4-hydroxybenzaldehyde. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. 231306-75-5|Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate|BLD Pharm [bldpharm.com]

- 3. 自组装单分子层用聚电解质材料|Polyelectrolyte materials for self-assembled monolayers-范德生物科技公司 [bio-fount.com]

- 4. lookchem.com [lookchem.com]

- 5. 1829-37-4|2-Bromophenyl acetate|BLD Pharm [bldpharm.com]

- 6. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Products || ::BASR Fine Chemicals Private Limited [basrtech.com]

- 8. 3,5-DIBROMO-4-HYDROXYBENZALDEHYDE | CAS 2973-77-5 [matrix-fine-chemicals.com]

Commercial Availability & Technical Guide: 2,6-Dibromo-4-formylphenyl acetate

This technical guide provides a comprehensive analysis of the commercial availability, synthesis, and application of 2,6-Dibromo-4-formylphenyl acetate (CAS: 74849-10-8). It is structured to assist researchers in making informed "Make vs. Buy" decisions and executing high-fidelity synthesis in the laboratory.

Executive Summary

2,6-Dibromo-4-formylphenyl acetate is a specialized halogenated aromatic aldehyde used primarily as a pharmacophore building block in medicinal chemistry (e.g., Schiff base ligands, enzyme inhibitors).[1] While commercially available, the supply chain is characterized by high unit costs and variable lead times due to its status as a non-commodity catalog item.

For most research applications requiring

Part 1: Chemical Identity & Properties[3][4]

| Property | Data |

| Chemical Name | 2,6-Dibromo-4-formylphenyl acetate |

| Synonyms | 4-Acetoxy-3,5-dibromobenzaldehyde; Benzaldehyde, 4-(acetyloxy)-3,5-dibromo- |

| CAS Number | 74849-10-8 |

| Molecular Formula | |

| Molecular Weight | 321.95 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |

| Precursor CAS | 2973-77-5 (3,5-Dibromo-4-hydroxybenzaldehyde) |

Part 2: Supply Chain Landscape

Commercial Suppliers

The compound is available primarily through boutique synthesis houses and aggregators. It is rarely a "stock" item for same-day shipping.

-

Primary Sources: Key Organics, LookChem, eMolecules aggregators.

-

Typical Purity: 95% - 98%.

-

Cost Analysis: Commercial prices often range from $50 - $150 per gram depending on the supplier and region.

-

Lead Time: 2–6 weeks (often synthesized on demand).

The "Make vs. Buy" Decision Matrix

The following logic diagram illustrates the recommended procurement strategy based on project constraints.

Figure 1: Decision matrix for procuring 2,6-Dibromo-4-formylphenyl acetate. For quantities >5g, synthesis is strongly favored due to the ubiquity of the precursor.

Part 3: Technical Synthesis Protocol (The "Make" Strategy)

This protocol describes the acetylation of 3,5-Dibromo-4-hydroxybenzaldehyde . The reaction utilizes acetic anhydride as the acylating agent and pyridine as both solvent and base/catalyst.

Reaction Mechanism

The phenolic hydroxyl group at the C4 position (relative to the aldehyde) undergoes nucleophilic attack on the carbonyl carbon of acetic anhydride. The pyridine facilitates the removal of the proton and formation of the acetate ester.

Materials

-

Precursor: 3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) [1].[2]

-

Reagent: Acetic Anhydride (

) (>99%). -

Base/Solvent: Pyridine (Anhydrous).

-

Solvent (Workup): Dichloromethane (DCM), 1M HCl, Brine.

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dibromo-4-hydroxybenzaldehyde (10.0 g, 35.7 mmol) in Pyridine (30 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride (5.0 mL, 53 mmol, 1.5 eq) over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material spot (

) should disappear, replaced by a less polar product spot ( -

Quench: Pour the reaction mixture into 200 mL of ice-water containing 20 mL of conc. HCl (to neutralize pyridine). A precipitate may form.[3]

-

Extraction: Extract the aqueous mixture with DCM (

mL). -

Wash: Wash the combined organic layers efficiently:

- mL 1M HCl (removes residual pyridine).

-

mL Saturated

- mL Brine.

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude off-white solid from Ethanol/Hexane or minimal hot Ethanol.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the acetylation of 3,5-Dibromo-4-hydroxybenzaldehyde.[4]

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compound for drug development assays, the following validation parameters must be met:

| Test | Expected Result | Purpose |

| 1H NMR (CDCl3) | Verify structure & purity. | |

| IR Spectroscopy | ~1765 | Confirm ester formation. |

| HPLC | Single peak >98% area (UV 254 nm). | Purity quantification. |

Note on Stability: The acetate group is susceptible to hydrolysis in strong basic media. Store the compound in a desiccator at 4°C.

Part 5: Applications in Drug Development[8][10]

Pharmacophore Scaffold

The 2,6-dibromo substitution pattern sterically hinders the ester and aldehyde, influencing the binding kinetics in protein pockets. This motif is valuable in:

-

Schiff Base Synthesis: Condensation with amines to form ligands for metallo-drugs [2].

-

Anticancer Agents: Brominated phenols/esters often exhibit cytotoxicity against specific tumor cell lines.

Prodrug Strategy

The acetylation of the phenol serves as a masking strategy. In vivo, esterases cleave the acetate to release the free phenol (3,5-dibromo-4-hydroxybenzaldehyde), which has reported antibiotic and antioxidant properties. This improves membrane permeability (logP) compared to the free phenol.

Part 6: Safety & Handling

-

Hazards: The compound is an irritant (Skin/Eye/Respiratory).[5][6] The precursor (pyridine) is toxic and malodorous.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.

-

Ventilation: All operations involving pyridine and acetic anhydride must be performed in a certified chemical fume hood.

References

-

Sigma-Aldrich. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde Product Sheet. Retrieved from [5]

-

BenchChem. (2025).[3][7] A Technical Guide to Brominated Benzaldehydes. Retrieved from

-

PubChem.[5][6][8] (n.d.). Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde.[2][9][4][10] Retrieved from [5]

-

Key Organics. (n.d.). 2,6-Dibromo-4-formylphenyl acetate Product Page. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3,5-DIBROMO-4-HYDROXYBENZALDEHYDE | CAS 2973-77-5 [matrix-fine-chemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 3,5-ジブロモ-4-ヒドロキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Benzaldehyde, 4-(acetyloxy)- | C9H8O3 | CID 70144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Dibromo-4-hydroxybenzaldehyde | 2973-77-5 [chemicalbook.com]

- 10. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

Molecular Structure and Conformation of 2,6-Dibromo-4-formylphenyl Acetate

Technical Monograph & Experimental Guide

Part 1: Executive Summary

2,6-Dibromo-4-formylphenyl acetate represents a classic case study in sterically induced conformational restriction . Unlike unsubstituted phenyl acetates, where the ester group enjoys free rotation and often adopts a planar conformation to maximize resonance with the aromatic ring, the presence of bulky bromine atoms at the ortho positions (2 and 6) creates a "molecular gate."

This steric crowding forces the acetate group out of the aromatic plane, effectively decoupling the resonance interaction between the phenolic oxygen and the benzene ring. This phenomenon, known as the "Ortho-Lock" effect , significantly alters the molecule's reactivity, spectroscopic signature, and solid-state packing. This guide provides a comprehensive analysis of this architecture, offering a validated synthesis protocol and a detailed conformational analysis for researchers in medicinal chemistry and structural biology.

Part 2: Molecular Architecture & Electronic Landscape

Structural Metrics

The molecule consists of a central benzene ring trisubstituted in a 1,2,4,6 pattern.

-

Position 1 (Acetate): The ester linkage is the focal point of conformational dynamics.

-

Positions 2, 6 (Bromine): These halogens (Van der Waals radius ~1.85 Å) act as steric sentinels.

-

Position 4 (Formyl): An electron-withdrawing aldehyde group that activates the ring for nucleophilic attack at the carbonyl but deactivates the ring toward electrophilic substitution.

The "Ortho-Lock" Conformation

In the absence of ortho substituents, the acetate carbonyl oxygen would align planar to the ring to allow

Conformational Consequence:

The acetate group is forced to rotate, adopting a dihedral angle (

| Parameter | Unsubstituted Phenyl Acetate | 2,6-Dibromo-4-formylphenyl Acetate |

| Acetate Dihedral Angle | ~0° - 30° (Planar/Twisted) | ~75° - 90° (Perpendicular) |

| Resonance Interaction | Strong ( | Negligible (Decoupled) |

| Carbonyl IR Stretch | Lower frequency (conjugated) | Higher frequency (non-conjugated) |

Part 3: Synthesis & Characterization Protocol

Reaction Logic

The synthesis utilizes a standard acetylation of the phenolic precursor, 3,5-dibromo-4-hydroxybenzaldehyde . Because the phenol is acidic (enhanced by the electron-withdrawing Br and CHO groups), acetylation proceeds rapidly under basic conditions.

Experimental Workflow (DOT Visualization)

Caption: Step-by-step synthetic pathway for the acetylation of the hindered phenol.

Step-by-Step Protocol

-

Preparation: In a 100 mL round-bottom flask, dissolve 3,5-dibromo-4-hydroxybenzaldehyde (2.80 g, 10 mmol) in dry dichloromethane (DCM, 20 mL) or use neat pyridine (5 mL) if solubility is an issue.

-

Addition: Add acetic anhydride (1.22 g, 12 mmol) dropwise. If using DCM, add pyridine (1.0 mL) as a catalyst/base.

-

Reaction: Stir the mixture at room temperature for 3 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (more polar, lower

) should disappear. -

Workup: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The ester is hydrophobic and will precipitate (if pyridine was used) or separate in the organic layer.

-

If DCM used: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO

, then Brine. Dry over Na

-

-

Crystallization: Evaporate solvent. Recrystallize the crude solid from Ethanol or a Methanol/Chloroform mixture to yield white/off-white needles.

Part 4: Self-Validating Characterization

To ensure scientific integrity, the product must be validated using the following spectral markers.

Proton NMR ( H NMR)

Solvent: CDCl

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| Aldehyde (-CHO) | 9.90 - 9.95 ppm | Singlet | 1H | Confirms oxidation state intact. |

| Aromatic (Ar-H) | 8.00 - 8.10 ppm | Singlet | 2H | Critical: Singlet indicates symmetry. The 2,6-Br substitution makes protons at 3 and 5 equivalent. |

| Acetate (-CH | 2.40 - 2.45 ppm | Singlet | 3H | Upfield shift typical of acetates; confirms esterification. |

Infrared Spectroscopy (FT-IR)

-

1775 cm

(Strong): Ester Carbonyl ( -

1700 cm

(Strong): Aldehyde Carbonyl ( -

No Broad -OH: Absence of the broad band at 3200-3400 cm

confirms complete consumption of the starting phenol.

Part 5: Conformational Dynamics & Crystallography

The Steric Energy Landscape

The stability of this molecule is dictated by the interaction between the acetate oxygen lone pairs and the large bromine electron clouds.

Caption: Energy minimization pathway driving the acetate group out of the aromatic plane.

Crystal Packing (Intermolecular Forces)

Based on crystallographic data of analogs (e.g., 2,6-dibromo-4-formylphenyl cinnamates), the crystal lattice is stabilized by:

-

Halogen Bonding (Br...O): Weak directional interactions between the bromine

-hole and the carbonyl oxygen of neighboring molecules. -

Br...Br Interactions: Type II halogen-halogen contacts often form "zipper-like" motifs in 2,6-dibromo systems.

- -Stacking: The electron-deficient aromatic rings (due to Br and CHO) stack in offset parallel arrangements.

Part 6: Applications in Drug Development

-

Schiff Base Scaffolds: The aldehyde group at position 4 is a "chemical handle." It reacts readily with primary amines to form Schiff bases (imines), which are widely screened for antimicrobial and anticancer activity. The 2,6-dibromo motif increases lipophilicity (LogP) and metabolic stability.

-

Prodrug Design: The sterically hindered ester bond is more resistant to enzymatic hydrolysis (esterases) than standard phenyl acetates. This property can be exploited to create "slow-release" prodrugs where the active phenolic moiety is released gradually.

References

-

Synthesis of Cinnamoyl Analogs

-

Crystal structure of 2,6-dibromo-4-formylphenyl 3-phenylprop-2-enoate. (2012).[1] IUCrData.

-

-

Ortho-Effect in Esters

-

Precursor Data (3,5-Dibromo-4-hydroxybenzaldehyde)

- PubChem CID: 18100.

-

Halogen Bonding in Crystal Engineering

-

Crystal structures of 2,6-dibromo-4-methylbenzonitrile. (2017).[3] Acta Crystallographica.

-

Sources

- 1. 2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2,6-Dibromo-4-formylphenyl Acetate in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of drug discovery, the identification and utilization of versatile chemical building blocks are paramount to accelerating the development of novel therapeutics.[1][2] 2,6-Dibromo-4-formylphenyl acetate, and its immediate precursor 2,6-dibromo-4-hydroxybenzaldehyde, represent a highly strategic scaffold for medicinal chemists. The intrinsic arrangement of its functional groups—a reactive aldehyde, sterically influential and electronically withdrawing bromine atoms, and a modifiable phenolic acetate/hydroxyl group—provides a unique platform for constructing diverse and complex molecular architectures.[3]

This technical guide delves into the core attributes of 2,6-Dibromo-4-formylphenyl acetate, elucidating its synthetic versatility and exploring its potential applications in the rational design of targeted therapeutic agents. We will move beyond simple procedural descriptions to explain the chemical causality behind synthetic choices and to ground potential applications in established pharmacological principles.

Section 1: Physicochemical Properties and Synthetic Rationale

The strategic value of this scaffold lies in the distinct roles of its substituents:

-

The Formyl Group (-CHO): As a potent electrophile, the aldehyde is a cornerstone for a multitude of chemical transformations. It serves as a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, essential for elaborating the core structure into more complex drug-like molecules.[4]

-

Dibromo Substituents: The two bromine atoms at the ortho-positions to the formyl group exert significant steric and electronic influence. They lock the formyl group into a relatively fixed orientation, which can be advantageous for specific receptor interactions. Furthermore, these halogens serve as key anchor points for post-synthetic modification via palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space.[5][6]

-

The Acetate/Hydroxyl Group: The phenolic hydroxyl group (unmasked from the acetate) is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This is crucial for anchoring ligands within the binding sites of biological targets like enzymes and receptors. The acetate serves as a common and readily cleavable protecting group, allowing for the unmasking of the reactive phenol at a desired stage of a synthetic sequence.

The following diagram illustrates the synthetic potential emanating from these key functional groups.

Section 2: Synthesis of the Core Scaffold

The preparation of 2,6-Dibromo-4-formylphenyl acetate typically begins with the synthesis of its precursor, 2,6-dibromo-4-hydroxybenzaldehyde. A common route involves the direct oxidation of the methyl group of 2,6-dibromo-p-cresol.[3] The subsequent acetylation of the phenolic hydroxyl group is a standard procedure.

Experimental Protocol: Synthesis of 2,6-dibromo-4-hydroxybenzaldehyde

This protocol is adapted from established bromination and oxidation methodologies.[3][7]

-

Bromination of p-Cresol: To a solution of p-cresol (1 equivalent) in a suitable solvent (e.g., dichloromethane), slowly add bromine (2.2 equivalents) at 0°C. The rationale for using a slight excess of bromine is to ensure complete dibromination at the positions ortho to the activating hydroxyl group. The reaction is typically stirred for several hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium sulfite to destroy excess bromine. The organic layer is separated, washed with sodium bicarbonate solution to remove acidic impurities, and then with brine. Drying over anhydrous sodium sulfate followed by solvent removal under reduced pressure yields crude 2,6-dibromo-p-cresol.

-

Oxidation to Aldehyde: The crude 2,6-dibromo-p-cresol is then subjected to oxidation. Various methods can be employed, including the use of catalytic systems like cobalt compounds in the presence of oxygen.[3] This step converts the methyl group to the corresponding aldehyde.

-

Purification: The final product, 2,6-dibromo-4-hydroxybenzaldehyde, is purified by column chromatography on silica gel to yield the desired compound.

Section 3: Potential Applications in Medicinal Chemistry

The true potential of 2,6-Dibromo-4-formylphenyl acetate is realized when it is used as a starting material for the synthesis of bioactive molecules.[8] Below, we explore several promising avenues grounded in existing pharmacological research.

Development of Enzyme Inhibitors

The rigid, substituted phenyl ring is an excellent foundation for designing enzyme inhibitors that can fit into well-defined active sites.

-

Cholinesterase Inhibitors: Alzheimer's disease therapy often involves the inhibition of acetylcholinesterase (AChE).[9] Research has shown that novel bromophenol derivatives can be potent inhibitors of both AChE and carbonic anhydrase (CA) isoenzymes.[10] Using the core scaffold, one can synthesize a library of Schiff bases or reductive amination products to probe the active site of AChE, where the bromophenyl moiety can engage in hydrophobic or halogen-bonding interactions.

-

Carbonic Anhydrase (CA) Inhibitors: The same study highlighted the potential for bromophenols to inhibit CA I and II, which are targets for treating glaucoma and epilepsy.[10] The phenolic hydroxyl is a key feature for many CA inhibitors, making derivatives of our scaffold prime candidates for investigation.

Synthesis of Bioactive Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[11] The aldehyde functionality is a key precursor for constructing various heterocyclic systems. For example, condensation with an active methylene compound followed by cyclization can lead to quinoline or pyrimidine cores, which are present in numerous anticancer and anti-inflammatory drugs.[12][13]

Precursors for Anticancer and Antimicrobial Agents

-

Cinnamoyl Derivatives: Condensation of the aldehyde with a substituted acetophenone or related compound can yield chalcones or cinnamoyl derivatives. These classes of compounds are known to possess a wide range of pharmacological activities, including anticancer, antitumor, and antimicrobial properties.[14] A study on the crystal structure of 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate confirms the feasibility of this synthetic route.[14][15]

Modulators of Oxidative Stress Pathways

Oxidative stress is implicated in numerous diseases. A structurally related marine compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[16] This provides a strong mechanistic hypothesis for the potential of derivatives of 2,6-dibromo-4-hydroxybenzaldehyde to act as cytoprotective agents.

The proposed mechanism involves the compound disrupting the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).[16]

Section 4: Representative Experimental Workflow

To demonstrate the practical utility of the core scaffold, we provide a detailed protocol for a key transformation.

Protocol: Synthesis of 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate

This protocol is a representative example of a condensation reaction to form a biologically relevant cinnamoyl derivative.[14]

-

Precursor Synthesis: First, deacetylate 2,6-Dibromo-4-formylphenyl acetate to 2,6-dibromo-4-hydroxybenzaldehyde using standard methods (e.g., mild base hydrolysis).

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromo-4-hydroxybenzaldehyde (1 equivalent) in an appropriate solvent like chloroform.

-

Addition of Reagents: Add cinnamoyl chloride (1 equivalent) to the solution. The rationale here is to form an ester linkage with the phenolic hydroxyl group.

-

Base Addition: Add triethylamine (1.1 equivalents) dropwise. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the esterification, thereby driving the reaction to completion.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of a new product spot.

-

Work-up: Quench the reaction by adding water. Separate the organic (chloroform) layer. Wash the organic layer sequentially with a 5% NaOH solution (to remove any unreacted acidic starting materials) and then with water until the aqueous layer is neutral.

-

Isolation and Purification: Dry the chloroform layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be crystallized from a methanol/chloroform mixture to yield the pure product.

Conclusion and Future Outlook

2,6-Dibromo-4-formylphenyl acetate is more than just a chemical intermediate; it is a strategically designed building block with immense potential in medicinal chemistry. Its trifunctional nature allows for a "build-and-diversify" approach, where the aldehyde can be used to construct a core pharmacophore, and the bromine atoms can be subsequently modified to fine-tune properties like potency, selectivity, and pharmacokinetics. From enzyme inhibitors to modulators of cellular stress pathways, the applications are broad and compelling. As drug discovery continues to demand novel chemical matter, scaffolds like this, which offer a blend of rigidity, reactivity, and vectors for diversification, will remain invaluable tools for researchers and scientists in the field.

References

-

Kumar, C. S., Jagadeesan, G., Dhamodaran, S., Ananth, K., & Aravindhan, S. (2012). 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. [Link]

-

ResearchGate. (n.d.). Studies on the synthesis of compounds with high pharmacological activity using acenaphthoquinone. ResearchGate. Retrieved February 18, 2026, from [Link]

-

Supplemental Chemical Synthesis. (n.d.). -ORCA. Retrieved February 18, 2026, from [Link]

-

He, X., Wang, G., He, J., Lin, R., Li, J., & Wang, J. (2018). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 16(11), 453. [Link]

-

The Royal Society of Chemistry. (n.d.). Directing Group Assisted Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones Supporting Information. The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

-

Baranwal, J., Kushwaha, S., Singh, S., & Jyoti, A. (2022). A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. Current Physical Chemistry, 13(1). [Link]

-

Waseda University. (2020, August 17). Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. EurekAlert!. [Link]

-

Cell Press. (n.d.). A skeletally diverse library of bioactive natural-product-like compounds enabled by late-stage P450-catalyzed oxyfunctionalization. Cell Press. Retrieved February 18, 2026, from [Link]

-

Ates, B., Genc, H., Kara, Y., & Arslan, O. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481. [Link]

-

Labinsights. (2023, June 28). Bioactive Molecules for Scientific Use. Labinsights. [Link]

-

Nandy, S. K., & Thakur, S. (2023). In-vitro and in-silico evaluation of Brugmansia sauveolens' ability to treat asthma. Sciences of Phytochemistry, 2(1), 159-172. [Link]

-

ResearchGate. (n.d.). Representative example of relevant bioactive molecules. ResearchGate. Retrieved February 18, 2026, from [Link]

-

Waseda University. (2020, August 17). Novel method can efficiently create several “building blocks” of pharmaceutical drugs. Phys.org. [Link]

-

Kumar, C. S., Jagadeesan, G., Dhamodaran, S., Ananth, K., & Aravindhan, S. (2012). 2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoate. PubMed. [Link]

-

Esmaeili, A., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds. [Link]

-

Montanari, D., & Capelli, A. M. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 666. [Link]

-

Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology. [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Retrieved February 18, 2026, from [Link]

- Google Patents. (n.d.). WO2005103043A1 - 2, 4, 6-substituted pyridyl derivative compounds useful as beta-secretase inhibitors for the treatment of alzheimer's disease. Google Patents.

-

International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

Sources

- 1. Revolutionizing Drug Discovery with AiFChem's Chemical Building Blocks - AiFChem [aifchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2,6-Dibromo-4-hydroxybenzaldehyde | 856767-00-5 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel method can efficiently create several 'building blocks' of pharmaceutical drugs | EurekAlert! [eurekalert.org]

- 6. waseda.jp [waseda.jp]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. labinsights.nl [labinsights.nl]

- 9. ijpsi.org [ijpsi.org]

- 10. mdpi.com [mdpi.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. jbiochemtech.com [jbiochemtech.com]

- 14. 2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,6-Dibromo-4-formyl-phenyl 3-phenyl-prop-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability Profiling and Preservation of 2,6-Dibromo-4-formylphenyl Acetate

[1][2][3]

CAS Number: 74849-10-8 Synonyms: 3,5-Dibromo-4-acetoxybenzaldehyde; Benzaldehyde, 4-(acetyloxy)-3,5-dibromo- Molecular Formula: C9H6Br2O3 Molecular Weight: 321.95 g/mol [1][2][3][4]

Executive Summary

2,6-Dibromo-4-formylphenyl acetate is a specialized synthetic intermediate characterized by high electrophilicity and susceptibility to multiple degradation pathways.[1][2][3][4] Its structural integrity relies on the preservation of two reactive functional groups: a phenolic ester (susceptible to hydrolysis) and an aromatic aldehyde (susceptible to autoxidation).[4]

Core Storage Directive:

-

Temperature: Long-term storage at -20°C is mandatory. Short-term handling at 2-8°C is permissible.[1][2][3][4]

-

Atmosphere: Strictly Inert (Argon or Nitrogen) .[3][4] The compound is air-sensitive.[1][2][3][4]

-

Moisture: Hygroscopic .[4] Must be stored over desiccant.[2][3][4]

-

Light: Photosensitive .[4] Store in amber glass or foil-wrapped containers.

Chemical Profile & Structural Analysis[1][4]

To understand the storage requirements, one must analyze the competing electronic and steric forces within the molecule.

| Feature | Structural Component | Stability Implication |

| Hydrolytic Lability | Acetate Ester (-OAc) | The ester bond is the "weak link."[1][2][3][4] While the bulky bromine atoms at positions 2 and 6 provide steric hindrance that retards enzymatic or spontaneous hydrolysis, they also increase the acidity of the leaving group (2,6-dibromo-4-formylphenolate), making the ester bond thermodynamically unstable in the presence of moisture and base.[1][4] |

| Oxidative Risk | Formyl Group (-CHO) | The aldehyde at the para position is prone to autoxidation , converting the solid to 3,5-dibromo-4-acetoxybenzoic acid.[1][2][3][4] This process is accelerated by light and trace metals.[2][3][4] |

| Photostability | Aryl Bromides (Ar-Br) | Halogenated aromatics can undergo homolytic cleavage under UV light, leading to radical formation and polymerization/degradation.[2][3][4] |

Degradation Pathways (Mechanistic Insight)

The following diagram illustrates the primary degradation vectors. Understanding these pathways is essential for troubleshooting purity issues.

Figure 1: Primary degradation pathways showing the conversion to phenolic and acidic impurities.[1][2][3][4]

Storage & Preservation Protocols

A. Environmental Control

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Low temperature kinetically inhibits the hydrolysis of the ester bond and slows the radical chain mechanism of aldehyde autoxidation.[1][2][3][4] |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a superior blanket for the solid, preventing oxygen contact with the formyl group.[4] |

| Humidity | < 30% RH (Desiccated) | Moisture is the primary enemy.[4] The container must be sealed with parafilm and placed inside a secondary container with active desiccant (e.g., Silica Gel or Drierite). |

| Container | Amber Glass | Blocks UV/Vis radiation that catalyzes bromine radical formation and aldehyde oxidation.[4] |

B. Handling Workflow (Step-by-Step)

-

Equilibration: Before opening the vial, allow the container to warm to room temperature (approx. 30-60 minutes) inside a desiccator. Why? Opening a cold vial in humid air causes immediate condensation on the solid, triggering rapid surface hydrolysis.[4]

-

Sampling: Use a clean, dry spatula.[2][3][4] Do not use metal spatulas if possible (use PTFE-coated or plastic) to avoid trace metal catalysis of oxidation.[1][2][3][4]

-

Re-sealing: Flush the headspace with inert gas (Nitrogen/Argon) immediately after sampling.[2][3][4] Seal with Parafilm M®.[2][3][4]

Quality Control & Monitoring

Researchers should establish a baseline purity check prior to critical experiments.[2][3][4]

Analytical Markers (HPLC/NMR)

1. 1H NMR (CDCl3, 400 MHz):

-

Target Signal: Singlet at ~2.3-2.4 ppm (Acetate -CH3) and Singlet at ~9.8-10.0 ppm (Aldehyde -CHO).[1][2][3][4]

-

Impurity Flag: Appearance of a broad singlet at ~6.0-7.0 ppm indicates hydrolysis (Phenolic -OH).[1][2][3][4] Loss of the aldehyde proton indicates oxidation.[2][3][4]

2. HPLC (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[4]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[2][4]

-

Gradient: 50% B to 95% B over 10 mins.

Impurity Identification Table:

| Retention Time (Relative) | Identity | Origin |

|---|---|---|

| 1.00 (Ref) | 2,6-Dibromo-4-formylphenyl acetate | Active Compound |

| < 1.00 (Earlier) | 3,5-Dibromo-4-hydroxybenzaldehyde | Hydrolysis Product (More Polar) |

| > 1.00 (Later) | 3,5-Dibromo-4-acetoxybenzoic acid | Oxidation Product (Acidic) |[1][2][3][4]

References

-

Chemical Identity & CAS

-

Precursor Properties (3,5-Dibromo-4-hydroxybenzaldehyde)

-

General Stability of Phenyl Acetates

-

Supplier Verification

Sources

- 1. Acetamide, N-(4-formylphenyl)- [webbook.nist.gov]

- 2. Products || ::BASR Fine Chemicals Private Limited [basrtech.com]

- 3. Products || ::BASR Fine Chemicals Private Limited [basrtech.com]

- 4. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 1829-37-4|2-Bromophenyl acetate|BLD Pharm [bldpharm.com]

- 7. 231306-75-5|Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate|BLD Pharm [bldpharm.com]

- 8. Reactions of Carbonyl Compounds in Basic Solutions. Part 30.1 The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl Substituents on the Alkaline and Neutral Hydrolysis of Methyl Benzoate and Phenyl Acetate - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Chemoselective Arylation of 2,6-Dibromo-4-formylphenyl acetate

[1]

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2,6-Dibromo-4-formylphenyl acetate (Structure 1 ) as the electrophile.[1] This substrate presents a "Dual-Constraint" challenge common in advanced pharmacophore synthesis:

-

Steric Congestion: The C-Br bonds are flanked by the acetate group (ortho-substitution) and the ring protons, creating a sterically hindered environment that impedes oxidative addition and transmetallation.[1]

-

Chemoselectivity: The acetate ester is labile.[1] Standard aqueous basic conditions (e.g.,

/

This protocol leverages Buchwald Precatalysts (Gen 2) and anhydrous phosphate/fluoride bases to achieve high yields of 2,6-diaryl derivatives while preserving the acetate moiety.[1]

Chemical Context & Mechanistic Strategy

The Substrate Analysis

-

Electrophile: 2,6-Dibromo-4-formylphenyl acetate.[1]

-

Electronic Activation: The para-formyl group is an Electron Withdrawing Group (EWG), which electronically activates the C-Br bond for oxidative addition (

).[1] -

Steric Deactivation: The ortho-acetate group creates significant steric bulk.[1] Standard ligands (e.g.,

) often fail to facilitate the transmetallation step effectively in this crowded environment.

The Catalyst Choice: SPhos Pd G2

To overcome the steric barrier without requiring high temperatures (which risk ester cleavage), we utilize SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)).[1]

-

Why SPhos? The bulky, electron-rich biaryl phosphine ligand facilitates oxidative addition into hindered aryl bromides and accelerates reductive elimination.[1]

-

Why G2 Precatalyst? It ensures a defined 1:1 Pd:Ligand ratio and activates rapidly at mild temperatures (

C), minimizing thermal stress on the ester.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic hydrolysis pathway.

Figure 1: Kinetic pathway showing the critical competition between the catalytic cycle (black arrows) and the hydrolytic decomposition (red dotted arrows).

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, Ester Retention)

Best for: Synthesis of symmetric 2,6-diaryl derivatives where the boronic acid is moderately hindered.

Reagents:

-

Substrate: 2,6-Dibromo-4-formylphenyl acetate (1.0 equiv)[1]

-

Catalyst: SPhos Pd G2 (2–4 mol%)[1]

-

Base: Potassium Phosphate Tribasic (

) (anhydrous, finely ground) (4.0 equiv) -

Solvent: Toluene (Anhydrous) or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

-

Glassware Prep: Oven-dry a 2-neck round bottom flask or a resealable reaction vial. Equip with a magnetic stir bar.[1][2]

-

Charge Solids: Add the substrate (1.0 equiv), arylboronic acid (2.5 equiv),

(4.0 equiv), and SPhos Pd G2 (2 mol%) to the vial.-

Note: If the boronic acid is hygroscopic, weigh it quickly to minimize water uptake.

-

-

Inert Atmosphere: Seal the vessel and evacuate/backfill with Argon three times. This is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst.

-

Solvent Addition: Inject anhydrous Toluene (concentration ~0.1 M relative to substrate) through the septum.[1]

-

Tip: While totally anhydrous conditions are ideal for ester stability, Suzuki coupling requires trace water for the boronate activation. The "anhydrous" commercial salts usually contain enough trace moisture.[1] If the reaction stalls, add 1 drop of degassed water per 5 mL solvent.

-

-

Reaction: Heat the mixture to 65–80°C . Stir vigorously (1000 RPM).

-

Monitoring: Check via TLC or LC-MS at 2 hours. The reaction is typically complete within 4-12 hours.[1]

-

-

Workup:

Protocol B: The "Sensitive Ester" Method (Fluoride Activation)

Best for: Substrates where the acetate is extremely labile or when using electron-deficient boronic acids.[1]

Reagents:

-

Catalyst:

(3 mol%) (Alternative: -

Base: Cesium Fluoride (CsF) (4.0 equiv)[1]

-

Solvent: DME (Dimethoxyethane) or THF (Anhydrous).[1]

Methodology Differences:

-

Replace

with CsF.[1] Fluoride activates the boronic acid/ester via the formation of a fluoroborate species [ -

Run at reflux (DME boiling point ~85°C) or 60°C in THF.

-

This method is strictly anhydrous and minimizes hydrolysis risk to near zero.[1]

Performance Optimization & Data

The following table summarizes expected outcomes based on catalyst/base combinations for this specific scaffold.

| Parameter Set | Catalyst | Base | Solvent | Temp | Outcome |

| Standard Aqueous | Dioxane | 90°C | FAILURE: High hydrolysis (Phenol formation).[1][2] | ||

| Buchwald Anhydrous | SPhos Pd G2 | Toluene | 70°C | OPTIMAL: >85% Yield, <5% Hydrolysis.[1] | |

| Fluoride Activation | DME | 85°C | GOOD: Excellent ester retention, but slower rate.[1] | ||

| Weak Base | DMF | 100°C | MODERATE: Risk of solvent decomposition/side reactions.[1] |

Decision Tree for Optimization

Figure 2: Troubleshooting logic for maximizing yield and selectivity.

Troubleshooting & Critical Nuances

Protodebromination (Reduction of C-Br to C-H)[1]

-

Symptom: LC-MS shows mass of [Substrate - Br + H].[1]

-

Cause: This occurs when the oxidative addition complex is stable, but transmetallation is too slow (due to sterics), allowing the solvent or base to reduce the Pd species.

-

Fix: Increase the concentration of the Boronic Acid. Switch to XPhos Pd G2 , which creates an even more sterically accessible pocket for the transmetallation step.

"Black Metal" Precipitation[1]

-

Symptom: Reaction turns black immediately; conversion stops.

-

Cause: Catalyst decomposition due to lack of ligand stabilization or oxygen poisoning.[1]

-

Fix: Ensure rigorous degassing (Argon balloon is insufficient; use Schlenk line). If using

+ Ligand separately, ensure a pre-stirring period (30 mins) to form the active complex before adding the aryl halide. Using G2 precatalysts eliminates this variable.

Mono- vs. Bis-Coupling

-

Challenge: 2,6-dibromo systems can stop at the mono-arylated stage if the first aryl group increases steric bulk too much.[1]

-

Strategy: To ensure double coupling, use 2.5 to 3.0 equivalents of boronic acid.[1][2] If Mono-coupling is the goal, use 0.9 equivalents of boronic acid and run at lower temperature (40°C); however, statistical mixtures are common.

References

-

Buchwald Precatalysts (SPhos G2)

-

Fluoride Activation (Anhydrous Conditions)

- Title: "The Suzuki coupling reactions of aryl bromides with phenylboronic acid" (Context on CsF/Base effects).

- Source:ResearchG

-

URL:[Link]

-

Sterically Hindered Substrates

-

General Mechanism & Protocols

Sources

- 1. SPhos Pd G2 1375325-64-6 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

Application Note: Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-4-formylphenyl Acetate

Executive Summary

2,6-Dibromo-4-formylphenyl acetate is a high-value multifunctional scaffold. It offers three distinct points of reactivity:

-

Electrophilic Aldehyde (C4): Ready for reductive amination, Wittig olefination, or condensation.

-

Sterically Hindered Bromides (C2, C6): Sites for cross-coupling (Suzuki, Sonogashira, Heck).

-

Acetate Protecting Group (C1): Masks the phenol, preventing catalyst poisoning and allowing orthogonal deprotection.

Critical Challenge: The primary difficulty in working with this substrate is the chemoselectivity of the acetate group under the basic conditions required for palladium catalysis. Standard aqueous Suzuki conditions (e.g.,

This guide provides optimized, anhydrous protocols to effect C-C bond formation while preserving the acetate ester.

Chemical Context & Mechanistic Strategy

Structural Analysis

-

Steric Bulk: The bromine atoms at the 2,6-positions create significant steric hindrance. Standard ligands (e.g.,

) are often ineffective. Biaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (Pd-PEPPSI) are required to facilitate oxidative addition. -

Electronic Activation: The para-formyl group is electron-withdrawing, which activates the C-Br bonds for oxidative addition, partially offsetting the steric hindrance.

-

Base Sensitivity: The acetate is prone to hydrolysis (

). Anhydrous phosphate or carbonate bases are essential.

Reaction Landscape

The following diagram illustrates the divergent pathways available depending on condition severity.

Figure 1: Reaction landscape highlighting the necessity of anhydrous conditions to preserve the acetate motif.

Experimental Protocols

Protocol A: Bis-Arylation (Suzuki-Miyaura)

Objective: Synthesis of symmetric 2,6-diaryl-4-formylphenyl acetates. Mechanism: Double oxidative addition facilitated by bulky electron-rich ligands.

Reagents & Materials

-

Substrate: 2,6-Dibromo-4-formylphenyl acetate (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (2.5 equiv)

-

Catalyst:

(2 mol%) -

Ligand: SPhos (8 mol%) — Critical for hindered substrates.

-

Base:

(finely ground, anhydrous, 4.0 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix

and SPhos in a vial with 1 mL of toluene. Stir at RT for 10 mins to generate the active -

Reaction Assembly: To a Schlenk tube equipped with a magnetic stir bar, add:

-

Substrate (1.0 mmol, 322 mg)

-

Aryl boronic acid (2.5 mmol)

- (4.0 mmol, 848 mg)

-

-

Solvent Addition: Add anhydrous Toluene (10 mL).

-

Initiation: Add the pre-formed catalyst solution via syringe.

-

Heating: Seal the tube and heat to 100°C for 12–16 hours.

-

Note: Monitor by TLC.[1] The mono-coupled intermediate may persist if heating is insufficient.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[2]

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting:

-

Incomplete Conversion: Add 1 mol% additional catalyst and heat for 4 more hours.

-

Deacetylation: Ensure

is strictly anhydrous. If problem persists, switch to

Protocol B: Controlled Mono-Arylation

Objective: Synthesis of non-symmetric 2-aryl-6-bromo-4-formylphenyl acetates. Strategy: Statistical control via stoichiometry and temperature.

Reagents

-

Substrate: 2,6-Dibromo-4-formylphenyl acetate (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (0.9 equiv )

-

Catalyst:

(2 mol%) +-

Rationale: Using a less active ligand (

vs SPhos) helps control the rate of the second oxidative addition.

-

-

Base:

(2.0 equiv, solid/anhydrous) -

Solvent: 1,4-Dioxane

Methodology

-

Dissolve substrate (1.0 mmol) and catalyst/ligand in Dioxane (10 mL).

-

Heat to 60°C (lower temperature than Protocol A).

-

Slow Addition: Dissolve the boronic acid (0.9 mmol) in 2 mL Dioxane. Add this solution dropwise over 2 hours using a syringe pump.

-

Monitoring: Stop reaction immediately upon consumption of boronic acid (check TLC).

-

Purification: Expect a mixture of Starting Material : Mono : Bis. Separation requires careful column chromatography.

Protocol C: Sonogashira Cross-Coupling

Objective: Introduction of alkynyl groups. Note: Copper-free conditions are preferred to minimize acetate hydrolysis, but CuI is acceptable if mild bases are used.

Reagents

-

Substrate: 1.0 equiv

-

Alkyne: Terminal alkyne (2.5 equiv)

-

Catalyst:

(3 mol%) -

Co-Catalyst: CuI (1 mol%)

-

Base:

(Triethylamine) — Must be distilled/dry. -

Solvent: THF (anhydrous)

Methodology

-

Charge a flask with Substrate,

, and CuI under Argon. -

Add dry THF (0.1 M concentration).

-

Add

(3.0 equiv). -

Add Alkyne dropwise.

-

Stir at Room Temperature for 1 hour, then heat to 50°C if necessary.

-

Warning: High heat with amines can cleave the acetate. Keep temp < 60°C.

-

Data Summary & Optimization Table

| Variable | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Mild) |

| Solvent | Toluene (Anhydrous) | DMF / | THF (Anhydrous) |

| Base | |||

| Ligand | SPhos / XPhos | dppf | |

| Temp | 100°C | 120°C | 50°C |

| Acetate Stability | High | Low (Hydrolysis Risk) | Moderate |

| Conversion | >95% (Bis-product) | 100% (Phenol product) | Variable |

References

-

Suzuki-Miyaura Coupling of Hindered Aryl Bromides

- Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2004.

-

(Describes the utility of SPhos/XPhos for hindered 2,6-disubstituted substrates).

-

Base Sensitivity of Aryl Acetates

-

Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde Derivatives

- Thibonnet, J., et al. "Palladium-catalyzed cross-coupling of 3,5-dibromo-4-hydroxybenzaldehyde." Tetrahedron Letters, 2005.

-

(Analogous chemistry on the phenol variant).

-

Mechanistic Insights on Pd-PEPPSI Catalysts

- Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

-

(Alternative catalyst system for extremely hindered 2,6-dibromo substrates).

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for 2,6-Dibromo-4-formylphenyl acetate and all reagents before use.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

Application Note: Sonogashira Coupling of 2,6-Dibromo-4-formylphenyl Acetate

Abstract & Strategic Overview

This application note details the optimized protocol for the Sonogashira cross-coupling of 2,6-Dibromo-4-formylphenyl acetate . This substrate is a critical "linchpin" scaffold in the synthesis of Oligo-Phenylene Ethynylenes (OPEs), molecular wires, and cruciform fluorophores.

The Engineering Challenge

Synthesizing materials from this scaffold presents a tripartite chemoselective challenge:

-

Steric Hindrance: The bromine atoms at the 2,6-positions are sterically crowded by the acetate (C1) and the aromatic ring hydrogens, significantly retarding the rate of oxidative addition compared to para-substituted aryl halides.

-

Base Sensitivity: The phenolic acetate (ester) at C1 is susceptible to hydrolysis or aminolysis under the basic conditions typically required for Sonogashira coupling (e.g., primary amines, aqueous inorganic bases).

-

Stoichiometric Control: The substrate is bifunctional. Protocols must distinguish between Mono-coupling (desymmetrization) and Bis-coupling (polymer/oligomer synthesis).

Mechanistic Strategy

To address these challenges, this protocol utilizes a High-Activity/Low-Nucleophilicity system. We employ bulky phosphine ligands (or bidentate ligands like dppf) to facilitate oxidative addition across the steric barrier, paired with non-nucleophilic bases (DIPEA or anhydrous inorganic carbonates) to preserve the acetate moiety.

Reaction Mechanism & Critical Pathways

The following diagram illustrates the catalytic cycle with specific emphasis on the steric interactions and potential side reactions (acetate cleavage) that this protocol aims to avoid.

Figure 1: Catalytic cycle highlighting the steric bottleneck at oxidative addition and the chemoselective risk of acetate hydrolysis.

Experimental Protocol

Method A: Bis-Coupling (Synthesis of Symmetric OPEs)

Target: Complete conversion of both C-Br bonds to C-Alkyne bonds. Applicability: Synthesis of molecular wires, polymers, and extended conjugation systems.

Materials Checklist

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | 2,6-Dibromo-4-formylphenyl acetate |

| Terminal Alkyne | 2.5 - 3.0 | Nucleophile | Excess ensures complete conversion |

| Pd(dppf)Cl₂·DCM | 0.05 (5 mol%) | Catalyst | Bidentate ligand resists steric crowding |

| CuI | 0.03 (3 mol%) | Co-catalyst | Activates alkyne |

| DIPEA (Hünig's Base) | 4.0 | Base | Non-nucleophilic; preserves acetate |

| THF / Toluene | Solvent | Medium | MUST be Anhydrous & Degassed |

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk flask or pressure vial equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

-

Charging:

-

Add Substrate (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and CuI (3 mol%) to the flask.

-

Note: If the alkyne is a solid, add it now. If liquid, add in step 4.

-

Evacuate and backfill with Argon (3 cycles) to remove O₂ (crucial to prevent Glaser homocoupling of the alkyne).

-

-

Solvation:

-

Add anhydrous THF (or Toluene for higher temps) via syringe. Concentration should be approx 0.1 M - 0.2 M relative to the substrate.

-

Add DIPEA (4.0 equiv).

-

-

Reaction Initiation:

-

Add Liquid Alkyne (2.5 equiv) dropwise via syringe.

-

Heat the reaction mixture to 60–70 °C .

-

Caution: Do not exceed 80 °C if possible, to minimize thermal cleavage of the acetate.

-

-

Monitoring:

-

Monitor by TLC or HPLC every 2 hours.

-

Endpoint: Disappearance of both the starting material and the mono-coupled intermediate.

-

-

Workup:

-

Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes/EtOAc gradient. The acetate group makes the product slightly more polar than standard hydrocarbons.

-

Method B: Mono-Coupling (Desymmetrization)

Target: Functionalization of only one bromine, leaving the other available for sequential synthesis. Challenge: Statistical distribution typically limits yield to ~50%.

Modifications to Method A

-

Stoichiometry: Use 0.9 - 1.0 equiv of Alkyne. Do not use excess.

-

Temperature: Lower temperature to 40–50 °C to slow the second addition.

-

Addition: Add the alkyne very slowly (syringe pump over 2 hours) to keep its instantaneous concentration low.

Troubleshooting & Optimization Matrix

| Issue | Observation | Root Cause | Corrective Action |

| Low Conversion | Starting material remains after 12h. | Steric hindrance at Pd center. | Switch to Pd(t-Bu₃P)₂ or Pd-XPhos G2 (more active for hindered bromides). Increase temp to 80°C. |

| Acetate Loss | Phenol product detected (broad OH stretch in IR, mass -42). | Base-mediated hydrolysis/aminolysis. | Switch base from TEA/DIPEA to Cs₂CO₃ (anhydrous) in Toluene. Ensure solvent is strictly dry. |

| Glaser Coupling | Alkyne dimer (R-C≡C-C≡C-R) observed.[3] | Oxygen presence in system.[2] | Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly. |

| Black Precipitate | Pd black forms early; reaction stalls. | Catalyst decomposition. | Add excess ligand (e.g., free PPh₃ or dppf) to stabilize Pd species. |

Workflow Visualization

Figure 2: Operational workflow for the Sonogashira coupling process.

References

-

Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922.[1] Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][5][6] Angewandte Chemie International Edition, 46(6), 834-871.[1] Link

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

-

Nagy, Z., et al. (2012). Flow Chemistry: Sonogashira Coupling of Base-Sensitive Substrates. RSC Advances. (General reference for base-sensitive protocols). Link

-

Gelest, Inc. (2023). Palladium Catalysts for Organic Synthesis: Application Guide. (Reference for Pd(dppf)Cl2 usage in hindered systems). Link

Disclaimer: This protocol involves the use of transition metal catalysts and organic solvents.[3][6][7] Standard laboratory safety procedures, including the use of fume hoods and personal protective equipment (PPE), must be followed.

Sources

Application Note: Heck Coupling of Sterically Congested 2,6-Dibromo-4-formylphenyl Acetate

This Application Note is designed for researchers requiring a robust protocol for the Heck coupling of 2,6-Dibromo-4-formylphenyl acetate . This substrate presents a specific set of challenges: significant steric hindrance flanking the reaction sites (C2/C6) and the presence of base-sensitive functional groups (acetate, formyl).

The following guide prioritizes steric accessibility and chemoselectivity , utilizing ligand-accelerated catalysis and Phase-Transfer Catalysis (PTC) (Jeffery conditions) to overcome the energy barrier imposed by the ortho-bromines.

Executive Summary

The substrate 2,6-Dibromo-4-formylphenyl acetate features two electrophilic sites (aryl bromides) flanked by an acetoxy group. The steric bulk of the ortho-acetoxy group significantly retards the rate-determining step (oxidative addition) of the Palladium catalytic cycle. Furthermore, the para-formyl group activates the ring electronically but introduces sensitivity to oxidation and strong nucleophiles.

This guide provides two distinct protocols:

-

Protocol A (Jeffery Conditions): Uses phase-transfer catalysis to enhance rate without expensive ligands. Ideal for robust, cost-effective synthesis.[1]

-

Protocol B (Ligand-Accelerated): Uses bulky, electron-rich phosphines (Buchwald-type) to facilitate oxidative addition in highly hindered environments. Ideal for difficult alkene partners.

Substrate Analysis & Reaction Strategy

Structural Challenges

-

Steric Wall: The C1-acetoxy group creates a "steric wall" shielding the C2 and C6 bromine atoms. Standard linear phosphines (like PPh₃) often fail to promote oxidative addition here due to cone angle limitations.

-

Electronic Push-Pull: The C4-formyl group is electron-withdrawing (EWG), which favors oxidative addition. However, the C1-acetate is inductively withdrawing but resonance donating. The net effect is a deactivated system compared to a simple aryl iodide.

-

Chemoselectivity: Strong bases (NaOH, NaOEt) will hydrolyze the acetate to a phenol (or phenoxide), altering the electronics and solubility. We employ mild bases (NaHCO₃, NaOAc) to preserve the ester.

Mechanistic Pathway (Graphviz)